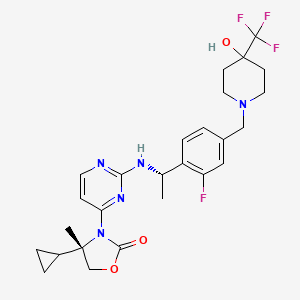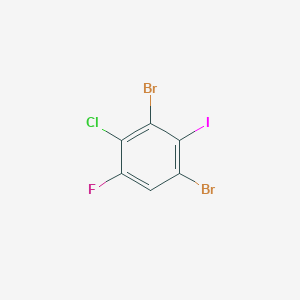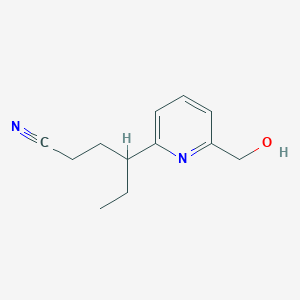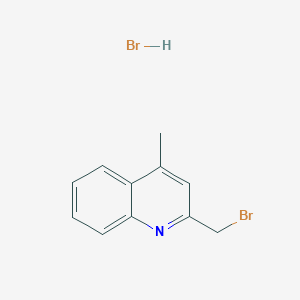
2-(Bromomethyl)-4-methylquinoline hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-4-methylquinoline hydrobromide is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The presence of a bromomethyl group at the 2-position and a methyl group at the 4-position of the quinoline ring makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-methylquinoline hydrobromide typically involves the bromination of 4-methylquinoline. One common method is the reaction of 4-methylquinoline with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the formation of the bromomethyl derivative .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of hydrobromic acid (HBr) as a brominating agent in the presence of a suitable solvent like acetonitrile can also be employed to achieve the desired product with high purity .
化学反応の分析
Types of Reactions
2-(Bromomethyl)-4-methylquinoline hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinoline ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) are commonly used under mild conditions.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent like dichloromethane (DCM) or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of partially or fully reduced quinoline derivatives.
科学的研究の応用
2-(Bromomethyl)-4-methylquinoline hydrobromide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Material Science: Quinoline derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their unique photophysical properties.
作用機序
The mechanism of action of 2-(Bromomethyl)-4-methylquinoline hydrobromide depends on its application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their function. The quinoline ring can intercalate into DNA, disrupting its structure and function .
類似化合物との比較
Similar Compounds
- 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide
- 2-(Chloromethyl)pyridine hydrochloride
- 8-(Bromomethyl)quinoline
Uniqueness
2-(Bromomethyl)-4-methylquinoline hydrobromide is unique due to the specific positioning of the bromomethyl and methyl groups on the quinoline ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in various synthetic pathways .
特性
分子式 |
C11H11Br2N |
|---|---|
分子量 |
317.02 g/mol |
IUPAC名 |
2-(bromomethyl)-4-methylquinoline;hydrobromide |
InChI |
InChI=1S/C11H10BrN.BrH/c1-8-6-9(7-12)13-11-5-3-2-4-10(8)11;/h2-6H,7H2,1H3;1H |
InChIキー |
QKDPASRKZHQJHW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=CC=CC=C12)CBr.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


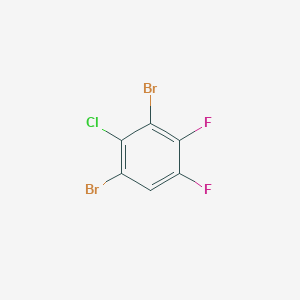

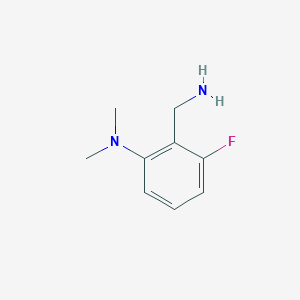
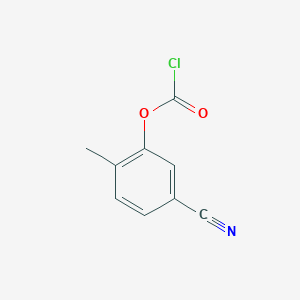
![tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B13090919.png)
![4-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13090923.png)
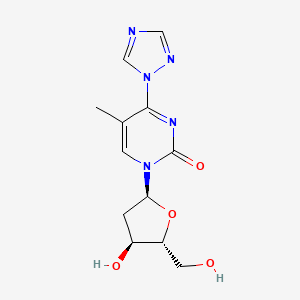
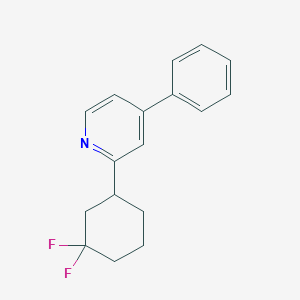
![3-Cyclobutyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B13090933.png)
![6-Chloro-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride](/img/structure/B13090935.png)

